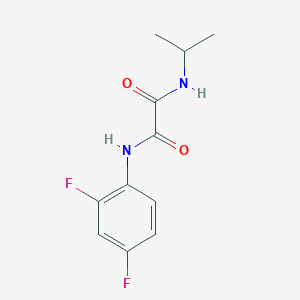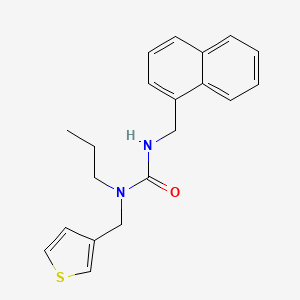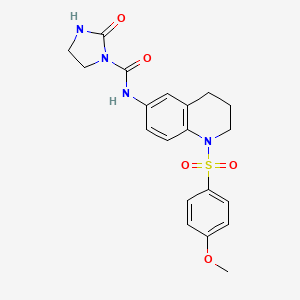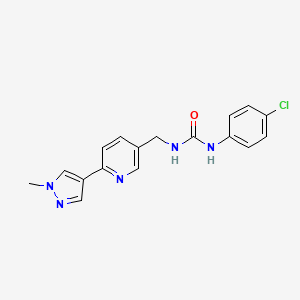
N-(6-((4-((3-fluoro-4-methylphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((4-((3-fluoro-4-methylphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Compounds structurally related to "N-(6-((4-((3-fluoro-4-methylphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide" have been explored for their potential as therapeutic agents in medicinal chemistry. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, indicating their potential in cancer therapy (Schroeder et al., 2009).
Bio-imaging and Sensor Applications
Another study developed a phenoxazine-based fluorescence chemosensor for the discriminative detection of Cd2+ and CN− ions. This chemosensor, synthesized by adding a furan-2-carboxamide group to a phenoxazine fluorophore, exhibited turn-on fluorescence emission for Cd2+, making it a promising tool for bio-imaging in live cells and zebrafish larvae (Ravichandiran et al., 2020).
Antiprotozoal Agents
Compounds with structural similarities have also been synthesized for antiprotozoal applications. One study synthesized diamidines showing strong DNA affinities and excellent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential use in treating protozoal infections (Ismail et al., 2004).
Organic Synthesis and Chemical Reactivity
Furthermore, novel classes of compounds like 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones have been reported, showcasing the diverse reactivity and synthetic utility of furan-2-carboxamide derivatives in producing heterocyclic compounds with potential biological activities (Koza et al., 2013).
properties
IUPAC Name |
N-[6-[4-(3-fluoro-4-methylanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-13-6-7-14(12-15(13)21)22-18(26)5-3-11-29-19-9-8-17(24-25-19)23-20(27)16-4-2-10-28-16/h2,4,6-10,12H,3,5,11H2,1H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTTZEQMOFLHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2477264.png)

![3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one](/img/structure/B2477266.png)
![N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2477267.png)
![[(2,4,5-Trichlorophenyl)carbamoyl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2477268.png)
![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2477269.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)
![Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2477274.png)


![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2477279.png)

